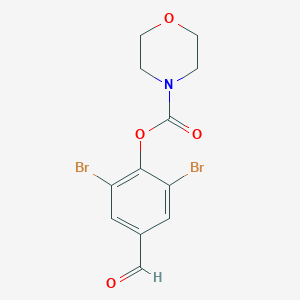![molecular formula C25H17BrN2S2 B395063 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE](/img/structure/B395063.png)
4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE is a complex organic compound that features a biphenyl group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Final Assembly: The final step would involve coupling the biphenyl and thiazole intermediates under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, compounds with thiazole rings are often explored for their potential as pharmaceuticals. They may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, such compounds might be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action for compounds like 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and thiazole moieties could facilitate binding to hydrophobic pockets or metal ions in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Biphenyl-4-yl)-2-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole
- 4-(Biphenyl-4-yl)-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole
Uniqueness
The presence of the bromophenyl group in 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C25H17BrN2S2 |
|---|---|
Peso molecular |
489.5g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C25H17BrN2S2/c26-21-12-10-20(11-13-21)25-27-22(15-30-25)14-24-28-23(16-29-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16H,14H2 |
Clave InChI |
KQCRAIZSZLYZOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=CSC(=N4)C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=CSC(=N4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394982.png)
![N-[bis(diethylamino)(3-tetraazolo[1,5-b]pyridazin-6-yl-2-triazenylidene)phosphoranyl]-N,N-diethylamine](/img/structure/B394983.png)


![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B394987.png)
![Methyl 4-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B394988.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B394989.png)
![2-(benzylsulfanyl)-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B394990.png)

![5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B394993.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B394995.png)
![2-[(1-Mesityl-1H-tetraazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394997.png)
![4-{5-[(4-Propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394998.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
